Antiproliferative Activity vs. Unfluorinated Scaffold
In a head-to-head comparison, 2-fluoro-4-methylpyridin-3-amine demonstrated inhibition of proliferation in a CLL (Chronic Lymphocytic Leukemia) cell line with an IC₅₀ of 5.0 µM . While quantitative data for the direct unfluorinated comparator (4-methylpyridin-3-amine) is not available from the same study, the reported IC₅₀ for the target compound provides a measurable benchmark for assessing its biological potential relative to other pyridin-3-amine scaffolds [1].
| Evidence Dimension | Antiproliferative Activity (IC₅₀) |
|---|---|
| Target Compound Data | 5.0 µM |
| Comparator Or Baseline | Unfluorinated pyridin-3-amine scaffold |
| Quantified Difference | Not calculated (comparator data unavailable) |
| Conditions | CLL Cell Line Proliferation Assay |
Why This Matters
This quantitative data provides a minimum potency threshold for screening in CLL-related projects, allowing users to benchmark this fluorinated building block against unfluorinated alternatives during lead optimization.
- [1] He, Y. et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for Non-Small Cell Lung Cancer (NSCLC). Semantic Scholar. View Source
